molecular formula C13H13F2N3O2 B3788334 3-(3,4-Difluorophenyl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole

3-(3,4-Difluorophenyl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole

Cat. No.: B3788334
M. Wt: 281.26 g/mol
InChI Key: AKMTUIDBXXUZBH-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in cell wall synthesis . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(3,4-difluorophenyl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O2/c14-10-3-2-9(8-11(10)15)13-16-12(20-17-13)4-6-18-5-1-7-19-18/h2-3,8H,1,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMTUIDBXXUZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(OC1)CCC2=NC(=NO2)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Difluorophenyl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(3,4-Difluorophenyl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
3-(3,4-Difluorophenyl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
3-(3,4-Difluorophenyl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
3-(3,4-Difluorophenyl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
3-(3,4-Difluorophenyl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole

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